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Compound of Interest

Compound Name: 4-Bromo-3-ethylbenzoic acid

CAS No.: 741698-92-0

Cat. No.: B1290023

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and proposed synthesis of 4-Bromo-3-ethylbenzoic acid. Due to the limited availability of

direct experimental data for this specific compound in peer-reviewed literature, this guide

leverages data from structurally similar compounds to predict its characteristics and outlines a

plausible synthetic methodology. This approach provides a valuable resource for researchers

interested in the synthesis and potential applications of this and related substituted benzoic

acids.

Molecular Structure and Identifiers
4-Bromo-3-ethylbenzoic acid is a disubstituted benzoic acid derivative with a bromine atom

and an ethyl group attached to the aromatic ring. The substitution pattern is crucial for its

chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers and Molecular Properties
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Identifier Value Reference

IUPAC Name 4-bromo-3-ethylbenzoic acid [1]

CAS Number 741698-92-0 [1]

Molecular Formula C₉H₉BrO₂ [1]

Molecular Weight 229.07 g/mol [1]

Canonical SMILES
CCC1=C(C=CC(=C1)C(=O)O)

Br
[1]

InChI

InChI=1S/C9H9BrO2/c1-2-6-5-

7(9(11)12)3-4-8(6)10/h3-

5H,2H2,1H3,(H,11,12)

[1]

InChIKey
ACIPPYAWWAWDOL-

UHFFFAOYSA-N
[1]

Predicted XlogP 2.9 [1]

Proposed Synthesis
A definitive, peer-reviewed synthesis protocol for 4-Bromo-3-ethylbenzoic acid is not readily

available. However, a plausible and efficient route is the electrophilic bromination of 3-

ethylbenzoic acid. The ethyl group is an ortho, para-directing activator, while the carboxylic acid

group is a meta-directing deactivator.[2] Therefore, the bromination is expected to occur at the

position para to the ethyl group and meta to the carboxylic acid group, which is the C4 position.

Proposed Experimental Protocol: Bromination of 3-
Ethylbenzoic Acid
This protocol is a representative method based on general procedures for the bromination of

aromatic compounds.[3]

Materials:

3-Ethylbenzoic acid

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-ethylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-ethylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-ethylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-ethylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-ethylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-ethylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-ethylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-ethylbenzoic-acid
https://www.benchchem.com/product/b1290023/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-bromo-3-ethylbenzoic-acid
https://www.benchchem.com/product/B1290023
https://jcsp.org.pk/articleupload/3387-15315-1-ce.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290023?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liquid Bromine (Br₂)

Iron(III) bromide (FeBr₃) or iron filings (as a catalyst precursor)

Glacial Acetic Acid

Sodium bisulfite solution

Dichloromethane (or other suitable organic solvent)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Hydrochloric acid (concentrated)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas),

dissolve 3-ethylbenzoic acid in glacial acetic acid.

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid

bromine dissolved in glacial acetic acid via the dropping funnel with continuous stirring.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

Quenching: Once the reaction is complete, cool the mixture and quench the excess bromine

by adding a sodium bisulfite solution until the red-brown color of bromine disappears.

Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract

the product with a suitable organic solvent like dichloromethane.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate

solution (to remove unreacted starting material and acidic byproducts), and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the

crude product.

Purification: The crude 4-Bromo-3-ethylbenzoic acid can be purified by recrystallization

from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization: The structure and purity of the final product should be confirmed by

spectroscopic methods (NMR, IR, MS) and melting point determination.

Spectroscopic Characterization (Predicted)
As experimental spectra for 4-Bromo-3-ethylbenzoic acid are not available, the following

tables present data for structurally related compounds to predict the expected spectral features

of the target molecule.

Table 2: Predicted ¹H NMR Spectral Data for 4-Bromo-3-ethylbenzoic Acid
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Proton
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

-COOH > 10 Singlet (broad) -

The chemical

shift of the

carboxylic acid

proton is highly

dependent on

the solvent and

concentration.

Ar-H (ortho to -

COOH)
~ 7.9 - 8.1 Doublet ~ 2

This proton is

ortho to the

bromine and will

show a small

coupling.

Ar-H (meta to -

COOH)
~ 7.7 - 7.9

Doublet of

doublets
~ 8, 2

This proton is

coupled to the

other two

aromatic protons.

Ar-H (para to -

COOH)
~ 7.5 - 7.7 Doublet ~ 8

This proton is

ortho to the ethyl

group.

-CH₂- ~ 2.7 - 2.9 Quartet ~ 7.5
Coupled to the

methyl protons.

-CH₃ ~ 1.2 - 1.4 Triplet ~ 7.5

Coupled to the

methylene

protons.

Prediction based on data for 4-bromobenzoic acid and 4-ethylbenzoic acid.[4][5]

Table 3: Predicted ¹³C NMR Spectral Data for 4-Bromo-3-ethylbenzoic Acid
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Carbon
Predicted Chemical Shift
(ppm)

Notes

-COOH ~ 165 - 170
The carboxylic acid carbon is

significantly deshielded.

Ar-C (ipso to -COOH) ~ 130 - 135

Ar-C (ipso to -Br) ~ 120 - 125

The carbon attached to

bromine will be shielded

relative to other substituted

carbons.

Ar-C (ipso to -CH₂CH₃) ~ 140 - 145

Ar-CH ~ 125 - 135
Aromatic carbons will appear

in this region.

-CH₂- ~ 25 - 30

-CH₃ ~ 15 - 20

Prediction based on data for 4-bromobenzoic acid and 4-ethylbenzoic acid.[6][7]

Table 4: Predicted IR Spectral Data for 4-Bromo-3-ethylbenzoic Acid

Wavenumber (cm⁻¹) Vibration

2500-3300 O-H stretch (broad, carboxylic acid)

~ 1700 C=O stretch (carboxylic acid)

~ 1600, 1475 C=C stretch (aromatic ring)

~ 1300 C-O stretch

~ 1200 O-H bend

Below 800 C-Br stretch and aromatic C-H bends

Prediction based on data for 4-bromobenzoic acid.[8]
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Table 5: Predicted Mass Spectrometry Data for 4-Bromo-3-ethylbenzoic Acid

m/z Interpretation

228/230

[M]⁺, Molecular ion peak with characteristic

bromine isotope pattern (¹⁹Br and ⁸¹Br in ~1:1

ratio)

211/213 [M - OH]⁺

183/185 [M - COOH]⁺

104 [M - Br - CO]⁺

Prediction based on data for ethyl 4-bromobenzoate.[9][10]

Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for 4-Bromo-3-ethylbenzoic
acid from 3-ethylbenzoic acid.

3-Ethylbenzoic Acid

Electrophilic
Aromatic

Bromination

Reacts with

Br₂, FeBr₃
Glacial Acetic Acid

Quenching (NaHSO₃)
Extraction & Washing

Proceeds to RecrystallizationYields crude product for 4-Bromo-3-ethylbenzoic AcidYields pure

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Bromo-3-ethylbenzoic acid.

Conclusion
This technical guide provides a detailed overview of 4-Bromo-3-ethylbenzoic acid, focusing

on its molecular structure and a proposed synthetic route with a representative experimental

protocol. While direct experimental data for this compound is scarce, the provided predictions
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based on analogous structures offer a solid foundation for researchers. The outlined synthesis

and characterization data serve as a valuable starting point for the preparation and

investigation of this compound for potential applications in drug discovery and materials

science. Further experimental validation of the proposed synthesis and the predicted

spectroscopic data is encouraged to expand the knowledge base for this and other substituted

benzoic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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